Cas no 1214391-43-1 (2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid)

2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid is a fluorinated aromatic compound featuring a pyridinyl substituent and a hydroxyacetic acid functional group. Its unique structure combines a fluorine atom at the ortho position with a pyridine ring, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and carboxylic acid groups offers versatility for further derivatization, enabling applications in ligand design or metal coordination chemistry. The fluorine atom may contribute to improved metabolic stability and binding affinity in bioactive molecules. This compound is particularly valuable for researchers exploring fluorinated building blocks or developing targeted small-molecule modulators. Its well-defined structure ensures reproducibility in synthetic workflows.
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid structure
1214391-43-1 structure
商品名:2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid
CAS番号:1214391-43-1
MF:C13H10FNO3
メガワット:247.221807003021
CID:4909402

2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid
    • インチ: 1S/C13H10FNO3/c14-10-5-1-4-9(8-3-2-6-15-7-8)11(10)12(16)13(17)18/h1-7,12,16H,(H,17,18)
    • InChIKey: ZKPVCOHNXVGSKB-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(C2C=NC=CC=2)=C1C(C(=O)O)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 300
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 70.4

2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029001121-250mg
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid
1214391-43-1 95%
250mg
$999.60 2023-09-04
Alichem
A029001121-500mg
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid
1214391-43-1 95%
500mg
$1718.70 2023-09-04
Alichem
A029001121-1g
2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid
1214391-43-1 95%
1g
$2750.25 2023-09-04

2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid 関連文献

2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acidに関する追加情報

Introduction to 2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid (CAS No. 1214391-43-1) in Modern Chemical and Pharmaceutical Research

2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1214391-43-1, is a sophisticated organic compound that has garnered significant attention in the realms of chemical biology and pharmaceutical development. This molecule, characterized by its fluoro-substituted phenyl ring and pyridine moiety, exhibits a unique structural framework that makes it a promising candidate for various therapeutic applications. The presence of both hydroxyl and carboxylic acid functional groups further enhances its reactivity, enabling diverse chemical modifications and biological interactions.

The compound's structural design incorporates elements that are highly relevant to contemporary drug discovery strategies. The fluoro group, a common pharmacophore in medicinal chemistry, is known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of molecules. In particular, the 2-fluoro substituent in this compound can improve lipophilicity and resistance to enzymatic degradation, making it an attractive feature for drug candidates targeting metabolic diseases and cancer therapies.

Complementing the fluoro group is the pyridin-3-yl moiety, which is frequently integrated into bioactive molecules due to its ability to engage in hydrogen bonding interactions with biological targets. Pyridine derivatives are widely recognized for their role in central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory medications. The specific positioning of the pyridine ring at the 6-position relative to the fluoro-substituted phenyl ring in 2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid suggests potential interactions with proteins and enzymes involved in signal transduction pathways.

The hydroxyl and carboxylic acid functionalities present in the molecule provide additional sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. These functional groups are particularly useful for forming ester or amide bonds, which are prevalent in peptide mimetics and prodrugs. Such modifications can enhance solubility, bioavailability, and target specificity, thereby improving the therapeutic efficacy of the compound.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacological potential of 2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid. Studies using virtual screening techniques have identified potential binding interactions with enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and inflammatory diseases. The compound's ability to mimic natural substrates or inhibit key enzymatic pathways could lead to novel therapeutic interventions.

In vitro experiments have begun to elucidate the biological effects of this compound. Preliminary studies suggest that it may exhibit inhibitory activity against certain cancer cell lines by interfering with proliferation signaling pathways. The combination of the fluoro group's metabolic stability and the pyridine moiety's interaction with biological targets makes this molecule a compelling candidate for further investigation.

The role of hydroxyacetic acid derivatives in medicinal chemistry cannot be overstated. Hydroxyacetic acid, also known as glycolic acid when fully hydrated, is a key intermediate in metabolic processes and has been utilized in skincare formulations due to its exfoliating properties. The introduction of substituents such as fluorine and pyridine into this scaffold expands its utility beyond traditional applications, opening new avenues for therapeutic development.

The synthesis of 2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid represents a testament to the ingenuity of synthetic organic chemistry. Advanced methodologies such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures. These synthetic approaches not only highlight the compound's accessibility but also underscore the growing capabilities of modern chemical synthesis in producing intricate organic molecules.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-(2-Fluoro-6-(pyridin-3-yl)phenyl)-2-hydroxyacetic acid are poised to play pivotal roles in next-generation drug discovery efforts. Their unique structural features offer a rich foundation for designing molecules with enhanced efficacy and reduced side effects. The integration of cutting-edge technologies such as high-throughput screening (HTS), CRISPR-based genetic editing, and artificial intelligence-driven drug design will further accelerate the development pipeline for such compounds.

The future prospects for CAS No. 1214391-43-1 are promising, with ongoing studies focusing on optimizing its pharmacokinetic profile and exploring novel therapeutic indications. Collaborative efforts between academic researchers and pharmaceutical industry scientists will be essential in translating laboratory findings into clinical applications that benefit patients worldwide.

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